An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Hydroxy-2-(trifluoroacetamido)propanoic acid. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. In the absence of directly published experimental spectra, this document leverages expert knowledge and spectral data from analogous compounds to offer a robust, predictive interpretation.
Introduction
3-Hydroxy-2-(trifluoroacetamido)propanoic acid is a trifluoroacetylated derivative of isoserine. The incorporation of the trifluoroacetyl group can significantly influence the molecule's chemical and biological properties, including its metabolic stability and binding interactions. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide will delve into the predicted chemical shifts, coupling constants, and spectral features of the title compound, providing a foundational reference for its synthesis and characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid are numbered as follows:
Figure 1. Molecular structure and atom numbering of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid is based on the analysis of structurally similar compounds, including 3-hydroxypropanoic acid and various N-trifluoroacetylated amino acids. The anticipated chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are summarized in Table 1.
Table 1. Predicted ¹H NMR Spectral Data for 3-Hydroxy-2-(trifluoroacetamido)propanoic acid (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Hα (C2-H) | 4.4 - 4.6 | dd | J(Hα, Hβ1) ≈ 4-5 Hz, J(Hα, Hβ2) ≈ 6-7 Hz | The α-proton is deshielded by the adjacent trifluoroacetamido group and the carboxylic acid. Its chemical shift is expected to be downfield compared to a simple amino acid. |
| Hβ1, Hβ2 (C3-H₂) | 3.8 - 4.0 | m | - | These diastereotopic protons are adjacent to a hydroxyl group, which shifts them downfield. They will appear as a multiplet due to coupling with Hα and geminal coupling. |
| NH (N-H) | 8.0 - 8.5 | d | J(NH, Hα) ≈ 7-9 Hz | The amide proton will be significantly downfield and will show coupling to the α-proton. This signal will be absent in D₂O due to exchange. |
| OH (C3-OH, C1-OH) | Broad | s | - | The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on concentration and solvent. These signals will also be absent in D₂O. |
Expert Insights on ¹H NMR Predictions:
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Solvent Choice: Deuterated water (D₂O) is a suitable solvent for this polar molecule. However, it will lead to the exchange of the NH, OH, and COOH protons with deuterium, causing their signals to disappear from the spectrum. To observe these exchangeable protons, a solvent like DMSO-d₆ would be preferable.
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Hα Signal: The electron-withdrawing nature of the trifluoroacetamido group is the primary reason for the downfield shift of the Hα proton.
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Hβ Protons: The diastereotopic Hβ protons are coupled to Hα, resulting in a complex splitting pattern. The exact appearance will depend on the relative magnitudes of the vicinal and geminal coupling constants.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from data for 3-hydroxypropanoic acid and the known effects of N-trifluoroacetylation on amino acids. The presence of the highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the carbonyl and CF₃ carbons.
Table 2. Predicted ¹³C NMR Spectral Data for 3-Hydroxy-2-(trifluoroacetamido)propanoic acid (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale for Prediction |
| C1 (COOH) | 173 - 176 | s | - | The carboxylic acid carbon appears in the typical downfield region. |
| C2 (CH) | 55 - 58 | s | - | The α-carbon is shifted slightly downfield compared to an unsubstituted amino acid due to the trifluoroacetamido group. |
| C3 (CH₂OH) | 60 - 63 | s | - | The presence of the hydroxyl group shifts this carbon downfield. |
| C=O (Amide) | 157 - 160 | q | ²J(C,F) ≈ 35-40 Hz | The amide carbonyl is coupled to the three fluorine atoms, resulting in a quartet. |
| CF₃ | 115 - 118 | q | ¹J(C,F) ≈ 280-290 Hz | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |
Expert Insights on ¹³C NMR Predictions:
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¹⁹F Coupling: A key feature of the ¹³C NMR spectrum will be the coupling of the carbon atoms of the trifluoroacetamide group to the three fluorine atoms. The amide carbonyl will appear as a quartet with a two-bond coupling constant (²J(C,F)), and the CF₃ carbon will also be a quartet, but with a much larger one-bond coupling constant (¹J(C,F)).
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Reference Standards: For accurate chemical shift referencing, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for aqueous solutions or TMS (tetramethylsilane) for organic solvents is recommended[1].
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR spectra of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid.
Sample Preparation
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Dissolution: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Standard Addition: Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O).
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Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, depending on the sample concentration.
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¹³C NMR:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, as ¹³C is less sensitive.
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